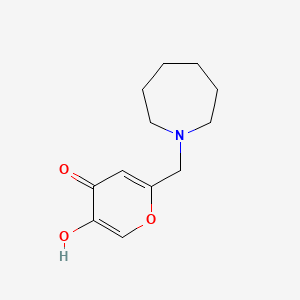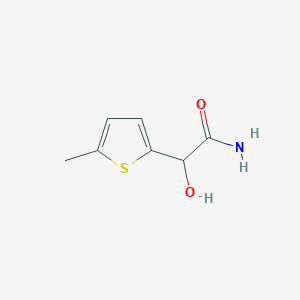
2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . This compound features a thiophene ring, which is a five-membered ring containing a sulfur atom, substituted with a methyl group and a hydroxyacetamide group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with hydroxylamine hydrochloride under basic conditions to form the corresponding hydroxamic acid. This intermediate is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials are sourced and reacted under controlled conditions to ensure high yield and purity. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea, by binding to the active site and blocking substrate access . This inhibition can lead to reduced microbial growth and other biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-2-(5-methylthiophen-2-yl)acetic acid
- 5-Methylthiophene-2-carboxamide
- 2-Acetyl-5-methylthiophene
Uniqueness
Compared to similar compounds, 2-Hydroxy-2-(5-methylthiophen-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxamic acid moiety is particularly important for its enzyme inhibitory activity, setting it apart from other thiophene derivatives .
Propriétés
Formule moléculaire |
C7H9NO2S |
|---|---|
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
2-hydroxy-2-(5-methylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C7H9NO2S/c1-4-2-3-5(11-4)6(9)7(8)10/h2-3,6,9H,1H3,(H2,8,10) |
Clé InChI |
KWLFFYUEVWLGSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






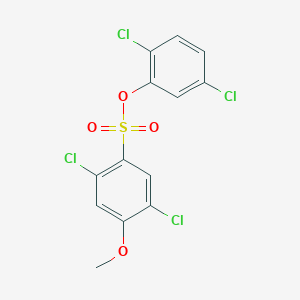

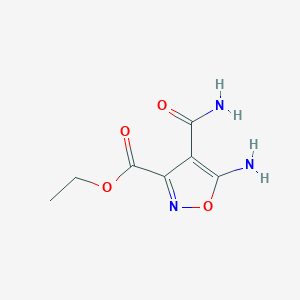
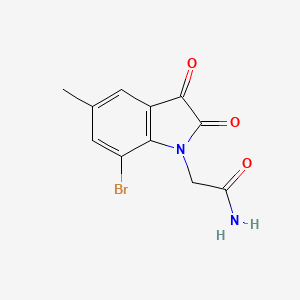
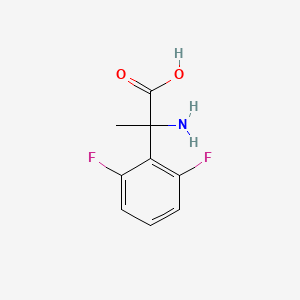
![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12118455.png)
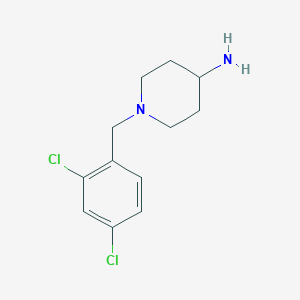
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12118465.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)
